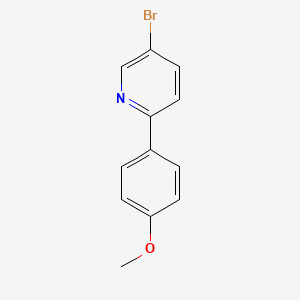

5-Bromo-2-(4-methoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHJUTIKTVYRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90520267 | |

| Record name | 5-Bromo-2-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90520267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88345-93-1 | |

| Record name | 5-Bromo-2-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90520267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 4 Methoxyphenyl Pyridine and Analogous Structures

Strategies for the Construction of the Pyridine (B92270) Core

The formation of the pyridine ring is a foundational step in the synthesis of these target molecules. Chemists have developed both direct, one-pot methods and more classical, multi-step routes to achieve this.

One prominent example is the Kröhnke pyridine synthesis , which generates 2,4,6-trisubstituted pyridines. wikipedia.orgwikipedia.org The classical approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297) as the nitrogen source. wikipedia.orgmdpi.com The reaction proceeds through a Michael addition, followed by cyclization and aromatization to form the pyridine ring. wikipedia.org Variations of this method have been developed to be solvent-free, enhancing its environmental friendliness.

Another key direct approach is the Hantzsch pyridine synthesis , first described in 1881. ymerdigital.comwikipedia.org This method typically involves a 2:1:1 condensation of a β-keto ester, an aldehyde, and an ammonia source. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. ymerdigital.com

More contemporary methods include transition metal-catalyzed cycloadditions. For instance, the [2+2+2] cycloaddition of alkynes and nitriles has emerged as a straightforward and efficient route to pyridine derivatives. rsc.org Additionally, copper-catalyzed direct C-H arylation of pyridine N-oxides provides a one-pot pathway to 2-arylpyridines without the need for pre-functionalization of the pyridine ring. researchgate.net

Multi-step syntheses provide a more controlled, albeit longer, approach to constructing the pyridine core. These routes often involve the synthesis of an acyclic precursor that is subsequently cyclized to form the heterocycle. The intermediates in these pathways are typically stable and can be isolated and purified.

The classical Kröhnke and Hantzsch syntheses can also be considered multi-step if the intermediates, such as the 1,5-dicarbonyl compound in the Kröhnke synthesis or the 1,4-dihydropyridine in the Hantzsch synthesis, are isolated. ymerdigital.comwikipedia.org For example, the Claisen-Schmidt condensation can be used to form a chalcone (an α,β-unsaturated ketone), which is then reacted with a pyridinium salt and an ammonia source in a subsequent step to yield the pyridine. mdpi.com Similarly, a sequential Claisen-Schmidt condensation followed by a Michael addition can produce 1,5-diketone intermediates, which are then cyclized with a nitrogen source like ammonium acetate to form 2,4,6-triaryl pyridines.

Other multi-step approaches focus on building the pyridine ring from simpler fragments. A three-component synthesis has been developed that relies on the Diels-Alder reaction of 2-azadienes, which are formed in a preceding step from an aza-Wittig reaction. This two-pot process allows for the assembly of diverse tri- and tetrasubstituted pyridines. nih.gov Another method involves the reaction of ylidenemalononitriles with primary amines at room temperature to create highly substituted amino-nicotinonitriles, which are valuable pyridine precursors. nih.gov

Installation and Derivatization of the 4-Methoxyphenyl (B3050149) Moiety

Once a suitably functionalized pyridine core, such as 2,5-dibromopyridine (B19318), is obtained, the critical step is the introduction of the 4-methoxyphenyl group. This is overwhelmingly achieved through transition metal-catalyzed cross-coupling reactions, with palladium-based methods being the most prominent.

Palladium catalysts are exceptionally effective at forming carbon-carbon bonds between sp²-hybridized carbon atoms, making them ideal for coupling an aryl group to a pyridine ring. tcichemicals.com

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the synthesis of biaryl compounds, including 2-arylpyridines. tcichemicals.com The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com Its popularity stems from the mild reaction conditions, high tolerance for a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. researchgate.net

The synthesis of 2-arylpyridines via Suzuki coupling typically involves the reaction of a 2-halopyridine (e.g., 2-bromopyridine) with an arylboronic acid. A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, are effective. researchgate.netresearchgate.net The choice of base and solvent is crucial for optimizing the reaction yield.

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 95 |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | 88 |

| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 (mono-coupled) |

| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 92 |

While the Suzuki-Miyaura reaction is prevalent, other transition metal-catalyzed methods provide powerful alternatives for the synthesis of 5-Bromo-2-(4-methoxyphenyl)pyridine and its analogs.

Stille Cross-Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org This method is notable for its tolerance of a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orgthermofisher.com The primary drawback is the toxicity of the tin compounds. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Cross-Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org This reaction is highly effective for preparing unsymmetrical biaryls and demonstrates excellent functional group tolerance. organic-chemistry.orgorgsyn.org The required organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. orgsyn.org The Negishi coupling is particularly useful for challenging substrates, including various heterocyclic systems. researchgate.net

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed reductive cross-coupling reactions can directly couple two different organic halides, such as a 2-halopyridine and an aryl halide, in the presence of a reducing agent like manganese or zinc powder. researchgate.netresearchgate.net This approach, known as cross-electrophile coupling, avoids the need to pre-form an organometallic reagent. nih.govnih.gov

N-Arylation Reactions

While direct N-arylation places an aryl group on the nitrogen atom of a heterocycle, the principles of forming a carbon-carbon bond between an aryl group and a pyridine ring, a C-arylation, are central to the synthesis of 2-arylpyridines like this compound. A predominant and highly versatile method for achieving this is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netcdnsciencepub.com This palladium-catalyzed reaction has been extensively used for the formation of C(sp²)–C(sp²) bonds, which are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic materials. nih.gov

The Suzuki-Miyaura coupling typically involves the reaction of a pyridine derivative, functionalized with a leaving group such as a halogen or a sulfonyl fluoride, with an arylboronic acid or its ester. nih.govresearchgate.netcdnsciencepub.com For the synthesis of a 2-arylpyridine, a 2-halopyridine or a pyridine-2-sulfonyl fluoride (PyFluor) can be coupled with an appropriate arylboronic acid. nih.govresearchgate.netcdnsciencepub.com The reaction is generally catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and requires a base to facilitate the transmetalation step. nih.govresearchgate.netcdnsciencepub.com

A key advantage of the Suzuki-Miyaura coupling is its tolerance to a wide range of functional groups, allowing for the synthesis of complex molecules. nih.gov The reaction conditions can often be performed at moderate temperatures, ranging from 65 to 100 °C, and can even tolerate the presence of water and oxygen in some cases. nih.govresearchgate.netcdnsciencepub.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and efficiency. For instance, the addition of water has been shown to be beneficial when using pinacol esters of boronic acids as coupling partners. nih.gov

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-arylpyridines.

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89 |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane:water | 90 | Moderate to good |

Bromination Strategies and Regioselectivity Control

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of electrophilic aromatic substitution on the pyridine ring is highly dependent on the nature and position of existing substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally directs electrophilic substitution to the 3- and 5-positions. However, the presence of activating groups can significantly influence the position of bromination.

For activated pyridine systems, such as those containing amino, hydroxy, or methoxy groups, regioselective mono- and di-halogenations can be achieved using milder brominating agents like N-bromosuccinimide (NBS). researchgate.net The reactivity of the pyridine substrate towards bromination with NBS generally follows the order of amino > hydroxy > methoxy activating groups. researchgate.net The regioselectivity is also dependent on the position of the substituent, with 2-substituted pyridines often showing high regioselectivity. researchgate.net In many instances, monobrominated derivatives can be obtained in high yields. researchgate.net

In the case of a 2-arylpyridine like 2-(4-methoxyphenyl)pyridine, the aryl group can influence the electron density of the pyridine ring and thus the regioselectivity of bromination. The methoxy group on the phenyl ring is an electron-donating group, which can activate the pyridine ring towards electrophilic substitution. The precise control of the reaction conditions, including the choice of brominating agent, solvent, and temperature, is crucial to achieve the desired 5-bromo isomer.

An alternative approach to control regioselectivity involves the use of pyridine N-oxides. The N-oxide functionality can direct halogenation to the C2 position. tcichemicals.comnih.gov A mild method for the regioselective C2-bromination of fused azine N-oxides has been reported using tosic anhydride as an activator and tetra-n-butylammonium bromide as the nucleophilic bromide source. nih.gov This method avoids the use of harsh brominating reagents like elemental bromine or phosphorus oxybromide. tcichemicals.com

The following table outlines different bromination strategies and their potential for regioselectivity control in pyridine derivatives.

| Substrate Type | Brominating Agent | Activator/Conditions | Outcome |

| Activated Pyridines (amino, hydroxy, methoxy) | N-Bromosuccinimide (NBS) | Various solvents | Regioselective monobromination, high yields |

| Fused Pyridine N-Oxides | Tetrabutylammonium bromide | p-Toluenesulfonic anhydride | High regioselectivity for C2-bromination |

General Synthetic Principles and Green Chemistry Considerations in the Synthesis of Bromo-Pyridines

The synthesis of bromo-pyridines, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability and minimize environmental impact. nih.govijarsct.co.inresearchgate.net These principles focus on aspects such as atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. nih.govijarsct.co.inresearchgate.net

Several green chemistry approaches are being explored for the synthesis of pyridine derivatives. nih.govijarsct.co.inresearchgate.net These include:

Multicomponent one-pot reactions: These reactions combine multiple starting materials in a single reaction vessel to form the final product, reducing the number of synthetic steps, solvent usage, and waste generation. researchgate.net

Use of green catalysts: The development of more efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts, is a key area of research. ijarsct.co.inrsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Environmentally friendly solvents: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a significant goal. ijarsct.co.in Solvent-free synthesis is another attractive approach. ijarsct.co.inresearchgate.net

Energy-efficient methods: The use of microwave irradiation and ultrasonic production can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. ijarsct.co.inresearchgate.net

In the context of synthesizing bromo-pyridines, green chemistry principles can be applied by, for example, choosing catalytic methods like the Suzuki-Miyaura coupling over stoichiometric reactions to improve atom economy. nih.gov The use of safer brominating agents, such as NBS, in place of elemental bromine can reduce hazards. researchgate.net Furthermore, optimizing reaction conditions to minimize the formation of byproducts and facilitate easier purification is a crucial aspect of a green synthetic route. The development of catalytic and selective C-H activation and halogenation methods is also a promising avenue for more sustainable syntheses of bromo-pyridines.

The following table summarizes some green chemistry approaches applicable to pyridine synthesis.

| Green Chemistry Approach | Description |

| Multicomponent one-pot reactions | Multiple reactants are combined in a single step to form the product. researchgate.net |

| Green Catalysts | Use of efficient, recyclable, and less toxic catalysts (e.g., biocatalysts, iron catalysts). ijarsct.co.inrsc.org |

| Environmentally Friendly Solvents | Replacement of hazardous solvents with options like water or ionic liquids; solvent-free conditions. ijarsct.co.inresearchgate.net |

| Energy-Efficient Methods | Utilization of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. ijarsct.co.inresearchgate.net |

Reaction Chemistry and Functionalization Strategies of 5 Bromo 2 4 Methoxyphenyl Pyridine

Reactivity of the Bromine Moiety for Further Functionalization

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing a wide array of functional groups. Its reactivity is primarily exploited through nucleophilic aromatic substitution and metal-mediated cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.comvaia.com The electron-withdrawing nature of the pyridine nitrogen makes the ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.com While the 5-position is less activated than the ortho and para positions, SNAr reactions can still occur, often requiring elevated temperatures. youtube.com For instance, amines can displace the bromide to form N-substituted pyridine derivatives. youtube.com

The rate and feasibility of these substitutions are influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures are typically required to achieve substitution at the 5-position compared to the more activated 2- and 4-positions.

Metal-Mediated Cross-Coupling Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the bromine-bearing carbon of 5-Bromo-2-(4-methoxyphenyl)pyridine. These reactions offer a modular approach to synthesize a diverse library of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for creating biaryl structures. For example, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to proceed efficiently. mdpi.com The reaction of 5-bromo-1,2,3-triazine with boronic acids has also been optimized, highlighting the broad applicability of this method for heteroaryl systems. researchgate.netuzh.ch

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(OAc)2/PPh3 | K2CO3 | 1,4-Dioxane/H2O | 5-Aryl-2-methylpyridin-3-amine derivatives | Variable |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acids | Pd(dppf)Cl2 | Ag2CO3 | Dioxane/H2O | 5-(Hetero)aryl-1,2,3-triazines | Up to 97% |

Transformations Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is a site of basicity and nucleophilicity, allowing for several types of transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic attacks.

N-Alkylation: The lone pair of electrons on the nitrogen atom can react with alkylating agents to form pyridinium salts. This quaternization introduces a positive charge on the nitrogen, further activating the ring towards nucleophilic attack. youtube.com For instance, the reaction of 2-chloropyridine with methyl iodide results in the formation of N-methyl-2-chloropyridinium iodide, which is more reactive towards nucleophiles than the parent pyridine. youtube.com

Dearomatization reactions of pyridines can be initiated by functionalizing the nitrogen atom, leading to the formation of dihydropyridine derivatives. mdpi.com These reactions expand the three-dimensional chemical space accessible from flat aromatic precursors. nih.gov

Modifications of the 4-Methoxyphenyl (B3050149) Group

The 4-methoxyphenyl substituent offers additional opportunities for functionalization.

O-Demethylation: The methyl ether can be cleaved to reveal a phenol. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenolic hydroxyl group can then be used for further reactions, such as etherification or esterification.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. However, the positions ortho to the methoxy group are sterically hindered by the adjacent pyridine ring. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily at the position meta to the pyridine substituent.

Derivatization Pathways for the Generation of Complex Heterocyclic Systems

This compound can serve as a starting material for the synthesis of more complex heterocyclic systems. For example, the transformation of triazines, which can be synthesized via cross-coupling reactions, into pyridines and pyrimidines has been demonstrated. researchgate.netuzh.ch This highlights a strategy where the initial scaffold is used to build a different heterocyclic core.

Furthermore, intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of fused polycyclic systems. The strategic introduction of reactive groups through the reactions described above can set the stage for subsequent ring-closing reactions, providing access to novel and complex molecular architectures. For instance, the synthesis of terpyridine derivatives can be achieved from substituted pyridine precursors. nih.gov

Computational and Theoretical Investigations of 5 Bromo 2 4 Methoxyphenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other fundamental properties with a favorable balance of accuracy and computational cost. For a molecule like 5-Bromo-2-(4-methoxyphenyl)pyridine, DFT calculations offer deep insights into its intrinsic characteristics.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are employed for this purpose.

An ideal starting point for geometry optimization is an experimentally determined crystal structure. While a crystal structure for the exact target molecule is not available in published literature, data from the closely related compound, 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, provides valuable reference points for bond lengths and angles. researchgate.net The optimization process refines these starting parameters to model the molecule in the gas phase, free from crystal packing forces.

Conformational analysis is also crucial, particularly concerning the torsional or dihedral angle between the pyridine (B92270) and the phenyl rings. This angle dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the electronic properties. For the related imidazo[4,5-b]pyridine derivative, the experimentally observed dihedral angle between the ring systems is 41.53°. researchgate.net DFT calculations would explore the energy profile associated with the rotation around the C-C bond linking the two rings to confirm the most stable conformation.

Table 1: Selected Experimental Bond Lengths and Angles for a Related Imidazo[4,5-b]pyridine Derivative researchgate.net

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C-Br | 1.896 |

| C-O (methoxy) | 1.365 | |

| C-N (pyridine) | 1.315 - 1.385 | |

| C-C (inter-ring) | 1.478 | |

| Bond Angle (°) | C-C-C (phenyl) | ~120 |

| C-N-C (pyridine) | ~117 | |

| Dihedral Angle (°) | (imidazo[4,5-b]pyridine) - (phenyl) | 41.53 |

Data from 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, CCDC 1567433.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, DFT calculations would map the spatial distribution of these orbitals. The HOMO is expected to be distributed primarily over the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO would likely be localized on the more electron-deficient bromopyridine ring system. The presence of both bromine atoms and alkyl moieties can reduce the HOMO-LUMO gap, enhancing reactivity. nih.gov A smaller energy gap suggests the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative FMO Data for Related Pyridine Derivatives

| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenylpyridine Derivative | -6.2 | -1.9 | 4.3 |

| Bromo-substituted Aromatic | -6.5 | -2.2 | 4.3 |

| Methoxy-substituted Aromatic | -5.8 | -1.5 | 4.3 |

Values are illustrative based on typical DFT results for related aromatic systems and may vary depending on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. They are generated from DFT calculations and are invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. researchgate.net These sites represent the primary centers for protonation and hydrogen bonding. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms. The bromine atom would exhibit a region of slightly positive potential at its pole (a σ-hole), making it a potential site for halogen bonding interactions.

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived. These indices provide a quantitative measure of a molecule's reactivity and stability. They are calculated using the principles of conceptual DFT.

Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness (large HOMO-LUMO gap) indicates high stability and low reactivity. Conversely, a high electrophilicity index suggests a molecule is a strong electrophile. Calculating these indices for this compound would provide a quantitative framework for comparing its reactivity to other related compounds. nih.govresearchgate.net

Table 3: Formulas for Global Reactivity Descriptors

| Descriptor | Formula based on HOMO/LUMO Energies |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / (ELUMO - EHOMO) |

| Electrophilicity Index (ω) | (EHOMO + ELUMO)² / (8(ELUMO - EHOMO)) |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

While ground-state DFT is excellent for geometry and reactivity, Time-Dependent DFT (TD-DFT) is required to study excited states and predict spectroscopic properties like UV-Visible absorption spectra. TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict strong π → π* transitions associated with the conjugated aromatic system. The calculations can identify which molecular orbitals are involved in each electronic transition, providing a detailed understanding of the molecule's photophysical behavior. These theoretical predictions are invaluable for interpreting experimental spectra and designing molecules with specific optical properties. nih.gov

Quantum Chemical Studies on Reaction Pathways and Energetics

Beyond static properties, DFT is a powerful tool for investigating the dynamics of chemical reactions. By mapping the potential energy surface, computational chemists can identify the minimum energy pathways for reactions involving this compound. This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

For instance, the synthesis of this molecule often involves a Suzuki cross-coupling reaction. DFT calculations can model the entire catalytic cycle, determining the activation energies for key steps like oxidative addition, transmetalation, and reductive elimination. tandfonline.com Similarly, studies on the reactivity of the C-Br bond, a common site for further functionalization, can be explored. Computational studies can predict the feasibility of various transformations, such as SNAr reactions, by calculating the energy barriers, helping to optimize reaction conditions and predict potential outcomes. nih.govacs.org

: Unexplored Potential in Non-Linear Optics

A notable gap exists in the scientific literature regarding the computational and theoretical investigation of the non-linear optical (NLO) properties of the specific compound this compound. Despite extensive searches of chemical and physics databases, no dedicated studies detailing the prediction of its NLO characteristics were found. This indicates that the potential of this particular molecule within the field of photonics and optoelectronics remains largely unexplored from a theoretical standpoint.

In the broader context of materials science, computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting and understanding the NLO behavior of organic molecules. Such studies typically focus on key parameters that govern a material's response to an intense light source. These parameters include the permanent dipole moment (μ), the linear polarizability (α), and, most importantly for NLO applications, the first (β) and second (γ) hyperpolarizabilities.

For related pyridine derivatives, computational studies have demonstrated how the strategic placement of electron-donating and electron-withdrawing groups can significantly influence these NLO properties. The 4-methoxyphenyl group in the target compound can be considered an electron-donating group, while the bromo substituent acts as an electron-withdrawing group. This "push-pull" configuration is a well-established strategy for enhancing NLO responses in organic chromophores.

Theoretical investigations on analogous compounds often employ DFT with various functionals, such as B3LYP, to calculate the optimized molecular geometry and the aforementioned NLO parameters. The results of these calculations are typically presented in detailed tables, allowing for a systematic analysis of structure-property relationships. For instance, a hypothetical data table for this compound, if such a study were conducted, would likely resemble the following:

Hypothetical Data Table: Calculated NLO Properties of this compound

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | a.u. |

| First Hyperpolarizability (β) | Value | a.u. |

| Second Hyperpolarizability (γ) | Value | a.u. |

| Note: The values in this table are hypothetical and would need to be determined through actual computational studies. |

The absence of such concrete data for this compound highlights an opportunity for future research. A thorough computational analysis would provide valuable insights into its potential as an NLO material and could guide the synthesis and experimental characterization of this and other related novel compounds for advanced optical applications.

Mechanistic Studies of Reactions Involving 5 Bromo 2 4 Methoxyphenyl Pyridine

Investigating Reaction Mechanisms in Cross-Coupling Processes

The principal method for synthesizing 5-Bromo-2-(4-methoxyphenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This reaction creates the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings. The starting materials are typically a dihalogenated pyridine, such as 2,5-dibromopyridine (B19318), and 4-methoxyphenylboronic acid.

The generally accepted mechanism for this palladium-catalyzed process involves a catalytic cycle with three key elementary steps nih.govyoutube.com:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2,5-dibromopyridine) to a coordinatively unsaturated palladium(0) complex. This step is often rate-determining. researchgate.net The palladium atom inserts itself into the carbon-bromine bond, typically at the more reactive C2 position, forming a square planar Pd(II) intermediate. The increased electrophilicity at the C2 position, influenced by the adjacent nitrogen atom, makes it the preferential site for this initial step. researchgate.net

Transmetalation: The next step involves the transfer of the 4-methoxyphenyl (B3050149) group from the boronic acid to the Pd(II) complex. This requires activation of the organoboron compound by a base (e.g., K₃PO₄, Na₂CO₃), which converts the boronic acid into a more nucleophilic boronate species. nih.gov This boronate then displaces the halide ligand on the palladium center, forming a new diorganopalladium(II) complex.

Reductive Elimination: In the final step, the two organic ligands (the pyridyl and the 4-methoxyphenyl groups) on the palladium center couple, forming the new C-C bond of the final product, this compound. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Role of Catalysts and Reaction Conditions in Pyridine Derivatization

The derivatization of pyridine rings, particularly through cross-coupling, is highly sensitive to the choice of catalyst and the specific reaction conditions employed. For the synthesis of this compound and related compounds, palladium complexes are the most effective catalysts. mdpi.com The selection of ligands, base, and solvent plays a critical role in optimizing yield and selectivity.

Catalysts: The most common precatalysts are Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(II) complexes such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and palladium(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. mdpi.comnih.govmdpi.com The choice of phosphine (B1218219) ligands is crucial; they stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, particularly for less reactive aryl chlorides or bromides, by promoting the oxidative addition step and stabilizing the catalytic species. nih.govrsc.org

Bases and Solvents: A base is essential for the transmetalation step. nih.gov Inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used. mdpi.commdpi.com The choice of base can influence the reaction rate and yield. The solvent must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a base like K₃PO₄ is used with water). Common solvents include aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), and toluene, often in combination with water. mdpi.comnih.gov Reaction temperatures typically range from ambient to reflux (80-110 °C) to ensure a reasonable reaction rate. mdpi.comnih.gov

The table below summarizes typical conditions used for Suzuki-Miyaura reactions to produce substituted aryl-pyridines.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| 5-bromo-2-fluoropyridine | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 100 (reflux) | 92 | nih.gov |

| 2,5-dibromopyridine | (Not specified) | Pd/CeO₂ | (Not specified) | (Not specified) | (Not specified) | (Not specified) | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

Elucidation of Regio- and Chemoselectivity in Transformations

When using a starting material with multiple potential reaction sites, such as 2,5-dibromopyridine, controlling the selectivity of the transformation is paramount to achieving the desired product, this compound.

Regioselectivity: In the palladium-catalyzed coupling of 2,5-dibromopyridine, the reaction must selectively occur at one of the two bromine-substituted positions. The substitution pattern is governed by the relative electrophilicity of the carbon atoms bearing the halogens. The C2 position of the pyridine ring is inherently more electron-deficient than the C5 position due to the inductive effect of the ring nitrogen. This makes the C2-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. researchgate.net Consequently, Suzuki-Miyaura reactions on 2,5-dibromopyridine with one equivalent of boronic acid typically yield the C2-arylated product, 5-bromo-2-arylpyridine, with high regioselectivity. researchgate.net

While this intrinsic preference for C2 is strong, studies on other dihalopyridines, such as 2,4-dibromopyridine, have shown that regioselectivity can sometimes be reversed or altered by the choice of catalyst system. nih.govresearchgate.netacs.org For instance, the use of specific ligands or multinuclear palladium clusters can favor reaction at the C4 position. nih.govresearchgate.net However, for 2,5-dihalopyridines, C2-selectivity remains the conventional and predictable outcome under standard catalytic conditions. nih.gov

Chemoselectivity: Chemoselectivity in this context refers to achieving selective mono-arylation while preventing the formation of the diarylated by-product, 2,5-bis(4-methoxyphenyl)pyridine. This is primarily controlled by the stoichiometry of the reactants. By using a slight excess of the boronic acid relative to the dibromopyridine (e.g., 1.1 equivalents), the reaction can be driven towards the mono-coupled product. Once the first coupling occurs to form this compound, the remaining C5-Br bond is generally less reactive towards a second coupling, aiding in the selective isolation of the desired mono-substituted product. Careful control over reaction time and temperature also helps to minimize over-reaction.

Exploration of Research Applications for 5 Bromo 2 4 Methoxyphenyl Pyridine

Utility as Synthetic Building Blocks and Intermediates in Organic Synthesis

The chemical structure of 5-Bromo-2-(4-methoxyphenyl)pyridine, featuring a bromine atom and a methoxy-substituted phenyl group on a pyridine (B92270) ring, makes it a highly valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a key functional group for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Precursors for Advanced Heterocyclic Systems

The pyridine ring is a fundamental core in many biologically active compounds and functional materials. The bromine atom on the pyridine ring of this compound provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is extensively utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. nih.govwikipedia.org

In a typical Suzuki-Miyaura coupling, the bromo-substituted pyridine is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. mdpi.comyoutube.com This reaction is highly efficient for creating biaryl structures, which are prevalent in many pharmaceutical compounds and organic materials. For instance, the coupling of a bromo-pyridine derivative with various arylboronic acids can lead to the synthesis of a diverse range of substituted pyridines in moderate to good yields. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired products. mdpi.com

The Sonogashira coupling reaction, on the other hand, involves the reaction of the bromo-pyridine with a terminal alkyne, also catalyzed by palladium and a copper co-catalyst. wikipedia.orgyoutube.com This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for many complex molecules, including polymers and pharmaceuticals. The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules with various functional groups. wikipedia.org

These coupling reactions demonstrate the role of this compound as a precursor to a wide array of advanced heterocyclic systems with tailored electronic and steric properties.

Scaffolds for Diverse Chemical Libraries

The ability of this compound to undergo various chemical transformations makes it an ideal scaffold for the construction of diverse chemical libraries. Chemical libraries are collections of structurally related compounds that are used in high-throughput screening to identify new drug leads and functional materials.

The versatility of the bromo-pyridine core allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring through the aforementioned cross-coupling reactions. By systematically varying the coupling partner (e.g., different boronic acids in Suzuki coupling or different alkynes in Sonogashira coupling), a large number of analogs can be synthesized from a single starting material. nih.govresearchgate.net This approach is a cornerstone of modern medicinal chemistry and materials science, enabling the rapid exploration of the chemical space around a particular molecular scaffold.

The following table summarizes the key coupling reactions that enable the use of bromo-pyridines as scaffolds for chemical libraries:

| Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Bromo-pyridine, Aryl/Vinyl Boronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C (Aryl-Aryl or Aryl-Vinyl) |

| Sonogashira Coupling | Bromo-pyridine, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (Aryl-Alkyne) |

Research into Potential Opto-electronic and Material Science Applications

The unique electronic properties of the pyridine ring, combined with the ability to introduce various functional groups, make derivatives of this compound interesting candidates for applications in opto-electronics and material science.

Investigation for Chiral Dopants in Liquid Crystals

Chiral dopants are molecules that, when added to a nematic liquid crystal, induce a helical structure, resulting in a cholesteric liquid crystal phase. mdpi.com These materials are of great interest for applications in displays, sensors, and photonics. researchgate.net The efficiency of a chiral dopant is characterized by its helical twisting power (HTP). nih.gov

While direct studies on this compound as a chiral dopant are not extensively reported, its derivatives, particularly those with chiral moieties, are subjects of investigation. The general principle involves designing molecules with a rigid core and a chiral center that can effectively transfer its chirality to the liquid crystal host. The pyridine moiety can serve as part of the rigid core, and the methoxyphenyl group can be modified to include chiral substituents. Theoretical studies, such as Density Functional Theory (DFT), can be employed to predict the potential of new pyridine derivatives as chiral dopants for liquid crystals. nih.gov

Studies on Photophysical Properties for Device Applications

The photophysical properties of organic molecules, such as their absorption and emission of light, are central to their application in devices like organic light-emitting diodes (OLEDs) and sensors. The extended π-conjugated systems that can be synthesized from this compound via cross-coupling reactions are often chromophoric and fluorescent.

Research into the photophysical properties of biaryl and aryl-alkynyl pyridine derivatives has shown that their absorption and emission wavelengths can be tuned by modifying the substituents on the aromatic rings. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby changing the color of the emitted light. The crystal structure of related compounds, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, has been studied to understand the relationship between molecular conformation and solid-state properties. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Bromo-2-(4-methoxyphenyl)pyridine

Research on this compound has primarily focused on its role as a crucial intermediate in the synthesis of more complex molecules. The compound serves as a valuable building block in medicinal chemistry and organic synthesis. Key findings highlight its utility in constructing molecules with potential therapeutic applications.

Notably, this compound is a precursor in the synthesis of combretastatin analogues, which are investigated for their anticancer properties. acs.org The synthesis typically involves palladium-catalyzed cross-coupling reactions, where the bromo- and methoxy-substituted pyridine (B92270) core provides a versatile scaffold for further chemical modifications. acs.org

Furthermore, derivatives of this compound are explored for their potential as anticancer agents, with studies indicating that specific substitutions on the phenyl rings can lead to low nanomolar IC50 values in various cancer cell lines. acs.org Molecular modeling studies of these derivatives suggest they may act as tubulin inhibitors, a mechanism shared by other successful anticancer agents. acs.org The structural data of related compounds, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, have been elucidated, providing insights into the conformational properties of this class of molecules. nih.gov

Emerging Trends in Pyridine Chemistry Relevant to the Compound

The field of pyridine chemistry is continually evolving, with several emerging trends directly relevant to the study and application of this compound. A significant area of development is the direct C-H functionalization of pyridine rings. rsc.orgresearchgate.net This approach is aimed at more sustainable and efficient synthesis by avoiding the need for pre-functionalized starting materials. rsc.org For a compound like this compound, these methods could offer more direct routes to novel derivatives.

Transition-metal catalysis remains a cornerstone of pyridine chemistry, with ongoing research into developing more efficient and selective catalysts for cross-coupling reactions. nih.gov These advancements are critical for the synthesis of complex pyridine-containing molecules, including pharmaceuticals and functional materials. nih.gov The pyridine scaffold is increasingly recognized for its importance in drug discovery, with many FDA-approved drugs containing this motif. researchgate.net This trend underscores the potential of this compound as a starting point for new therapeutic agents.

Another key trend is the application of pyridine derivatives in materials science. The unique electronic properties of the pyridine ring make it a valuable component in the design of organic materials with specific optical or electronic functions. This opens up possibilities for using this compound and its derivatives in the development of novel functional materials.

Future Avenues for Academic Inquiry and Methodological Advancements

Building on the current understanding and emerging trends, several future avenues for research on this compound can be identified. A primary direction for academic inquiry is the exploration of its potential in medicinal chemistry. Systematic derivatization of the core structure and subsequent biological screening could lead to the discovery of novel compounds with therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Methodological advancements should focus on the development of more sustainable and atom-economical synthetic routes to this compound and its derivatives. This could involve the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, and the development of one-pot synthesis procedures. Investigating the application of novel C-H activation techniques to this specific molecule could provide more efficient pathways to a wider range of derivatives.

Further computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the electronic and structural properties of this compound and its derivatives. These studies can help in predicting their reactivity and guiding the design of new molecules with desired properties. The combination of computational prediction and experimental validation will be a powerful tool in advancing the research on this versatile compound.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(4-methoxyphenyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a pyridine precursor followed by coupling with a methoxyphenyl moiety. For example, in a gold(III) catalysis study, 5-bromo-2-phenylpyridine derivatives were synthesized via cyclometalation reactions using brominated precursors under controlled temperatures and inert atmospheres . Optimization includes adjusting stoichiometry (e.g., N-bromosuccinimide ratios) and reaction time (e.g., 72 hours for bromination), as demonstrated in the synthesis of related oxazole-carboxylate compounds . Purification via silica gel column chromatography with gradients like petroleum ether:ethyl acetate (96:4) ensures high yield (85%) and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FTIR and NMR : FTIR (400–4000 cm⁻¹ range) identifies functional groups like C-Br and methoxy stretches. H/C NMR resolves aromatic proton environments and substitution patterns .

- X-ray crystallography : Structural elucidation relies on SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Crystallographic data for related brominated compounds are deposited in the Cambridge Crystallographic Data Centre (CCDC 2062478), enabling validation of bond lengths and angles .

Q. How can researchers address solubility challenges during purification?

Use mixed solvent systems (e.g., toluene/dioxane 1:1) to enhance solubility during reflux. Post-reaction, concentrate under vacuum and employ stepwise extraction (e.g., ethyl acetate and brine washes) to isolate the product. Column chromatography with tailored solvent ratios (e.g., 97:3 petroleum ether:ethyl acetate) improves separation efficiency .

Advanced Research Questions

Q. What role does this compound play in gold(III) catalysis, and how are its complexes characterized?

This compound acts as a cyclometalating ligand for (N,C) gold(III) complexes, enabling catalytic applications like alkynyl cycloisomerization. Synthesis involves reacting AuCl₃ with the ligand in dichloromethane under basic conditions. Characterization includes H NMR to confirm cyclometalation and X-ray diffraction to verify square-planar geometry . Note that ligand bromination position (e.g., 4-bromophenyl vs. phenyl) significantly impacts catalytic activity and complex stability .

Q. How should researchers interpret contradictory results in catalytic activity studies?

In gold(III) catalysis, failed reactions (e.g., unsuccessful cycloisomerization of hexenynes) may arise from ligand steric effects or Au(III) redox instability. Troubleshooting includes:

Q. What challenges arise in crystallographic analysis of brominated pyridines, and how can SHELX software mitigate them?

Bromine’s high electron density can cause absorption errors in X-ray data. SHELXL addresses this via:

- Absorption corrections : Multi-scan methods (e.g., SADABS) refine data for heavy atoms.

- Twinned data handling : SHELXL’s twin-law algorithms resolve overlapping reflections in complex crystals . For example, CCDC-deposited structures (e.g., 2062478) validate these approaches .

Q. What strategies improve computational modeling of structure-property relationships for brominated pyridines?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps).

- Docking studies : Simulate ligand-receptor interactions for drug design applications, leveraging crystallographic data for accuracy .

Q. How can reactive intermediates (e.g., brominated radicals) be stabilized during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.